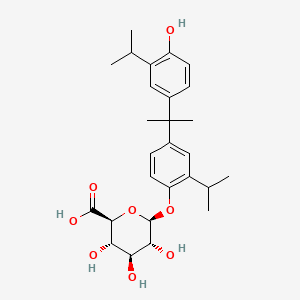
Bisphenol G Mono-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol G Mono-beta-D-glucuronide is a metabolite of Bisphenol G, which is a derivative of Bisphenol A. This compound is formed through the glucuronidation process, where Bisphenol G is conjugated with glucuronic acid. This process is a part of the body’s detoxification mechanism, making the compound more water-soluble and easier to excrete.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Bisphenol G Mono-beta-D-glucuronide typically involves the enzymatic glucuronidation of Bisphenol G. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature settings to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve the use of bioreactors and controlled environments to maintain the necessary conditions for enzymatic reactions.
化学反应分析
Types of Reactions: Bisphenol G Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate Bisphenol G. This can occur under acidic or enzymatic conditions. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be facilitated by acids or specific enzymes such as beta-glucuronidase. The reaction conditions typically involve an aqueous solution, with the pH adjusted to acidic levels if using acid hydrolysis .
Major Products Formed: The major product formed from the hydrolysis of this compound is Bisphenol G. This reaction essentially reverses the glucuronidation process, regenerating the parent compound .
科学研究应用
Bisphenol G Mono-beta-D-glucuronide is used in scientific research to study the metabolism and detoxification pathways of bisphenols. It serves as a biomarker for exposure to Bisphenol G, allowing researchers to assess the extent of exposure and the efficiency of detoxification processes in the body. This compound is also used in toxicological studies to understand the potential health effects of Bisphenol G and its metabolites .
作用机制
The mechanism of action of Bisphenol G Mono-beta-D-glucuronide involves its role in the detoxification pathway. The glucuronidation process, facilitated by UDP-glucuronosyltransferases, converts Bisphenol G into a more water-soluble form, making it easier for the body to excrete. This process helps to reduce the bioavailability and potential toxicity of Bisphenol G .
相似化合物的比较
Similar Compounds:
- Bisphenol A Mono-beta-D-glucuronide
- Bisphenol F Mono-beta-D-glucuronide
- Bisphenol S Mono-beta-D-glucuronide
Uniqueness: Bisphenol G Mono-beta-D-glucuronide is unique in its specific structure and the parent compound it is derived from. While similar compounds like Bisphenol A Mono-beta-D-glucuronide and Bisphenol F Mono-beta-D-glucuronide share the glucuronide conjugation, they differ in the bisphenol structure they are derived from. This structural difference can influence their metabolic pathways and potential health effects .
属性
分子式 |
C27H36O8 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O8/c1-13(2)17-11-15(7-9-19(17)28)27(5,6)16-8-10-20(18(12-16)14(3)4)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h7-14,21-24,26,28-31H,1-6H3,(H,32,33)/t21-,22-,23+,24-,26+/m0/s1 |
InChI 键 |
DNMWEUITTJWXSV-TYUWDEHNSA-N |
手性 SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C)O |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


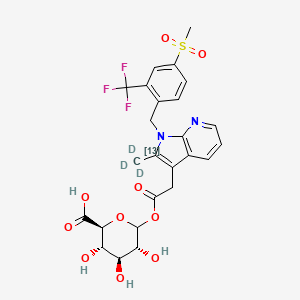
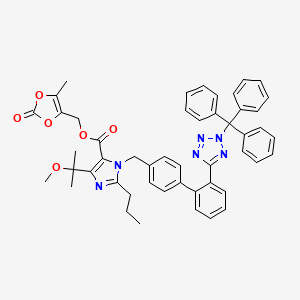
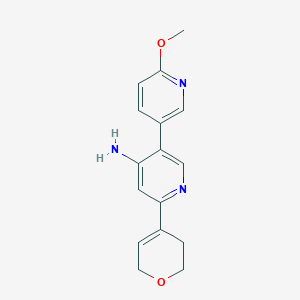



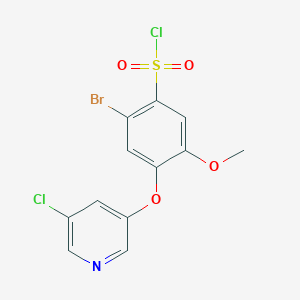
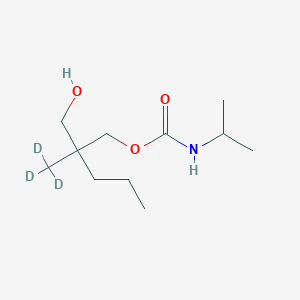
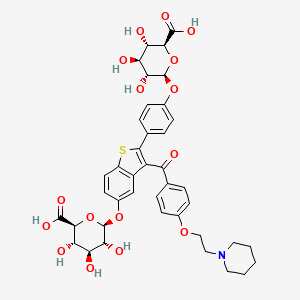
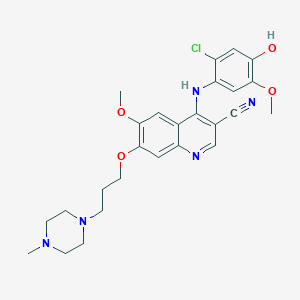
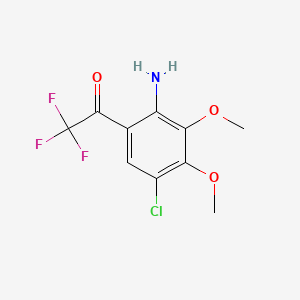
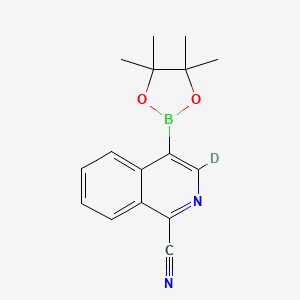
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
